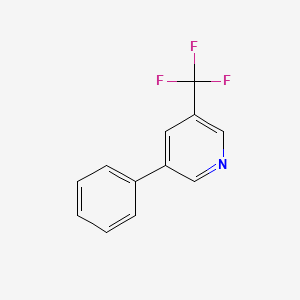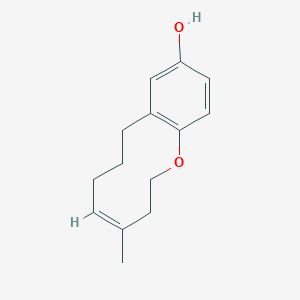
2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- is a chemical compound with the molecular formula C14H18O2 It is a member of the benzoxecin family, which are heterocyclic compounds containing an oxygen atom within an eight-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a starting material such as 4-methylphenol, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the desired benzoxecin structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl group and other positions on the benzoxecin ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoxecin ring.
科学的研究の応用
2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
類似化合物との比較
Similar Compounds
2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-10-Methoxy-5-Methyl-, (4Z)-: Similar structure with a methoxy group instead of a hydroxyl group.
(4Z)-4-Methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a hydroxyl group.
Uniqueness
The uniqueness of 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- lies in its specific structural features, such as the hydroxyl group and the eight-membered ring
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
(4Z)-4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol |
InChI |
InChI=1S/C14H18O2/c1-11-4-2-3-5-12-10-13(15)6-7-14(12)16-9-8-11/h4,6-7,10,15H,2-3,5,8-9H2,1H3/b11-4- |
InChIキー |
XRPYIGNEYBFIKT-WCIBSUBMSA-N |
異性体SMILES |
C/C/1=C/CCCC2=C(C=CC(=C2)O)OCC1 |
正規SMILES |
CC1=CCCCC2=C(C=CC(=C2)O)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14116240.png)
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116245.png)
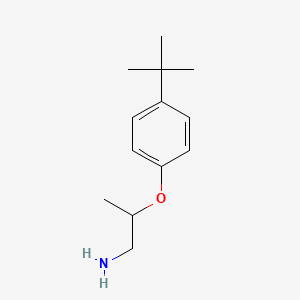
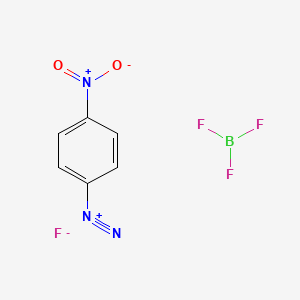
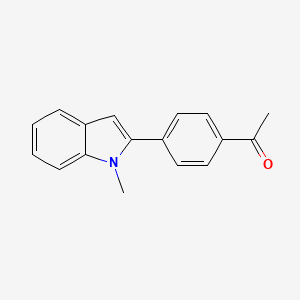
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14116275.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
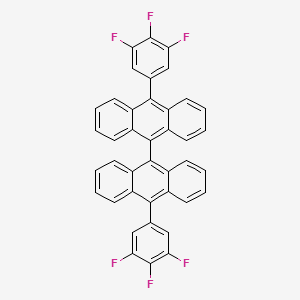
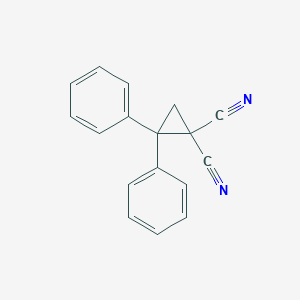
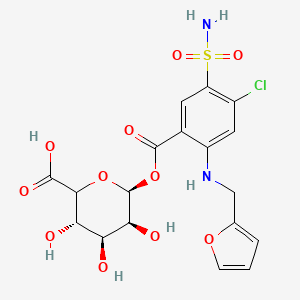
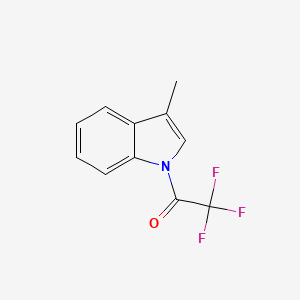
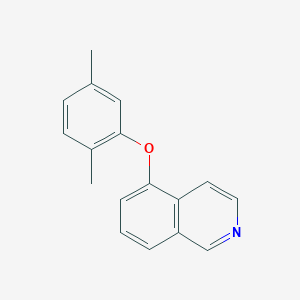
![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14116327.png)
